![molecular formula C16H18Cl2N2O3 B282511 3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one CAS No. 5113-45-1](/img/structure/B282511.png)
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one, also known as A-769662, is a small molecule that has been identified as an AMP-activated protein kinase (AMPK) activator. AMPK is a key energy-sensing enzyme that regulates cellular metabolism and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and mitochondrial biogenesis. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders, such as diabetes and obesity.
Mécanisme D'action
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one activates AMPK by binding to the γ-subunit of the enzyme and inducing conformational changes that allow for phosphorylation and activation of the α-subunit. AMPK activation leads to the inhibition of anabolic pathways and the promotion of catabolic pathways, resulting in increased energy expenditure and glucose uptake.
Biochemical and Physiological Effects:
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one has been shown to have a number of biochemical and physiological effects, including:
- Activation of AMPK
- Increased glucose uptake and insulin sensitivity
- Increased fatty acid oxidation and reduced lipid accumulation in the liver
- Induction of autophagy and promotion of mitochondrial biogenesis
Avantages Et Limitations Des Expériences En Laboratoire
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one has several advantages for lab experiments, including its specificity for AMPK activation and its ability to penetrate cell membranes. However, it also has some limitations, such as its potential for off-target effects and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for research on 3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one, including:
- Investigation of its therapeutic potential for the treatment of metabolic disorders, such as diabetes and obesity
- Exploration of its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's
- Study of its potential for use in cancer therapy, as AMPK activation has been shown to have anti-tumor effects
- Development of more potent and selective AMPK activators based on the structure of 3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one.
Méthodes De Synthèse
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one can be synthesized through a multistep synthetic route involving the condensation of 2,4-dichlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the reaction with ethyl acetoacetate and subsequent hydrolysis and cyclization steps. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one has been extensively studied for its potential therapeutic effects on metabolic disorders. In vitro and in vivo studies have shown that 3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one can activate AMPK and improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in the liver. Moreover, 3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one has been found to induce autophagy and promote mitochondrial biogenesis, which may have implications for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
5113-45-1 |
|---|---|
Formule moléculaire |
C16H18Cl2N2O3 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-9(21)13-14(11-5-4-10(17)8-12(11)18)20(7-6-19(2)3)16(23)15(13)22/h4-5,8,14,22H,6-7H2,1-3H3 |
Clé InChI |
OTUQWINDZHDOBY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCN(C)C)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




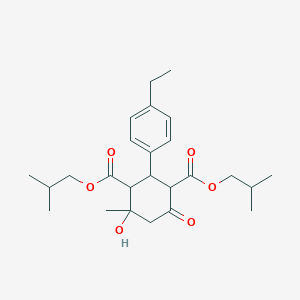


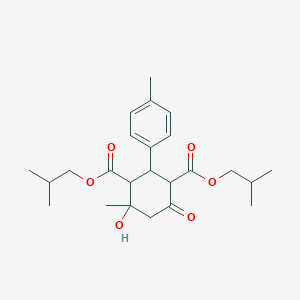

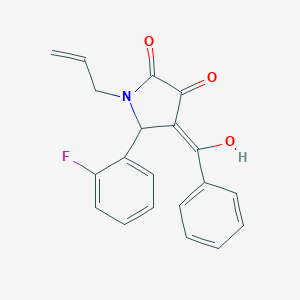
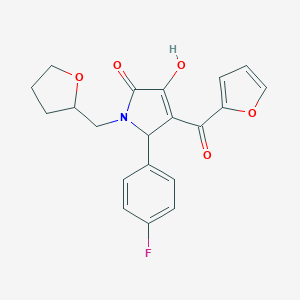
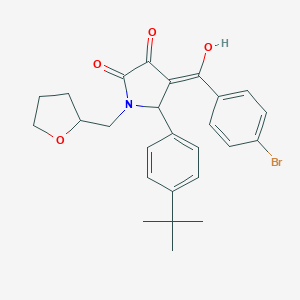


![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)